N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide
Description
Properties
CAS No. |
388094-73-3 |
|---|---|
Molecular Formula |
C11H9NO6 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1 |
InChI Key |
WNLCTZWHSYKMHC-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,5-Dihydroxybenzamide
The 2,5-dihydroxybenzamide moiety is a key precursor and can be prepared by:
Amidation of 2,5-dihydroxybenzoic acid : The carboxylic acid group of 2,5-dihydroxybenzoic acid is converted to the corresponding amide via reaction with ammonia or ammonium salts under dehydrating conditions or by using coupling reagents such as carbodiimides (e.g., DCC) or activated esters.
Direct synthesis from 2,5-dihydroxybenzoic acid derivatives : Literature reports include catalytic amidation or conversion of acid chlorides derived from 2,5-dihydroxybenzoic acid to the amide.
Synthesis of the (3S)-2,5-dioxooxolan-3-yl Moiety
The (3S)-2,5-dioxooxolan-3-yl group corresponds to a chiral γ-lactone with two keto groups. Its preparation involves:
Stereoselective lactonization of hydroxy acids or hydroxy esters : Starting from chiral hydroxy acid precursors, intramolecular cyclization under acidic or dehydrating conditions forms the lactone ring with defined stereochemistry.
Oxidation of dihydroxy lactones : Selective oxidation can introduce the 2,5-dioxo functionalities.
Enzymatic or asymmetric synthesis : Enzymatic resolution or asymmetric catalysis can be employed to obtain the (3S) stereochemistry.
| Parameter | Data/Condition | Reference |
|---|---|---|
| Starting material | Chiral hydroxy acid or ester | General synthetic knowledge |
| Cyclization method | Acid-catalyzed lactonization | General synthetic knowledge |
| Oxidation | Selective oxidation (e.g., PCC, Dess–Martin) | General synthetic knowledge |
| Stereocontrol | Enzymatic resolution or chiral catalysts | General synthetic knowledge |
| Yield | Moderate to good | General synthetic knowledge |
Coupling of the Oxolane Moiety to 2,5-Dihydroxybenzamide
The final step involves forming the amide bond between the (3S)-2,5-dioxooxolan-3-yl group and the 2,5-dihydroxybenzamide:
Amide bond formation : The oxolane moiety bearing an amine or activated carboxyl group is coupled with the benzamide or its activated derivative.
Use of coupling reagents : Carbodiimides (DCC, EDC), HATU, or other peptide coupling agents facilitate the bond formation under mild conditions.
Protection/deprotection strategies : Hydroxyl groups on the benzamide may require protection (e.g., as acetates or silyl ethers) to prevent side reactions during coupling.
| Parameter | Data/Condition | Reference |
|---|---|---|
| Coupling reagent | DCC, EDC, HATU | General synthetic knowledge |
| Solvent | DMF, DCM, or NMP | General synthetic knowledge |
| Temperature | 0°C to room temperature | General synthetic knowledge |
| Protection groups | TBDMS, acetyl for hydroxyls | General synthetic knowledge |
| Yield | High (dependent on purity and conditions) | General synthetic knowledge |
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,5-dihydroxybenzamide | Amidation of 2,5-dihydroxybenzoic acid with ammonia or amines, coupling agents | 2,5-Dihydroxybenzamide |
| 2 | Preparation of (3S)-2,5-dioxooxolan-3-yl moiety | Stereoselective lactonization and oxidation of chiral hydroxy acids | Chiral γ-lactone with keto groups |
| 3 | Coupling of oxolane moiety to benzamide | Amide bond formation using carbodiimides or peptide coupling agents | Target compound N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide |
Research Findings and Notes
The stereochemistry at the 3-position of the oxolane ring is critical for biological activity and must be controlled during synthesis, often requiring chiral catalysts or enzymatic methods.
Protection of hydroxyl groups on the benzamide is often necessary to avoid side reactions during coupling.
The use of modern peptide coupling reagents improves yields and reduces side products compared to classical methods.
Purification typically involves chromatographic techniques such as HPLC or recrystallization.
Patent literature (e.g., WIPO PATENTSCOPE) includes methods for synthesizing related benzamide derivatives with lactone substituents, indicating industrial relevance and optimization strategies.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
2,5-Dihydroxybenzamide (Gentisamide)
- Bioactivity: Demonstrated radical scavenging activity (e.g., hydroxyl radicals) due to phenolic hydroxyl groups .
- Spectroscopy : FT-IR and NMR data confirm resonance interactions between hydroxyl and carbonyl groups, with characteristic shifts at δ~167 ppm (carbonyl) and δ~6.5–7.5 ppm (aromatic protons) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide (Rip-F)
- Structure : 2,6-Dihydroxybenzamide core with a 3,4-dimethoxyphenethyl substituent.
- Synthesis : 69% yield via condensation of 3,4-dimethoxyphenethylamine with methyl 2,6-dihydroxybenzoate .
- Bioactivity : Moderate antioxidant activity (IC₅₀ ~25 µg/mL in hydroxyl radical assays), attributed to methoxy groups enhancing lipophilicity .
N-(3,5-Bis(trifluoromethyl)phenyl)-2,5-dihydroxybenzamide (Compound 16)
Substituent-Driven Functional Differences
*Calculated based on molecular formula.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: this compound: Expected peaks at ~3080 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (amide C=O), and ~1220 cm⁻¹ (C-O-C) . Gentisamide: Peaks at ~3177 cm⁻¹ (phenolic O-H) and ~1564 cm⁻¹ (amide C=O) .
- NMR :
Research Findings and Implications
- Antioxidant Potential: The 2,5-dihydroxybenzamide core is critical for radical scavenging, but substituents like dioxooxolan may modulate redox activity through steric or electronic effects .
- Antimicrobial Adjuvancy : Electron-deficient substituents (e.g., CF₃ in Compound 16) improve efficacy against resistant pathogens, suggesting that this compound could be optimized similarly .
Biological Activity
N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide is a compound that has garnered attention due to its potential biological activities. This compound features a unique structural motif that combines a dioxolane ring with a dihydroxybenzamide moiety, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₉N₁O₆, and it possesses a molecular weight of 249.19 g/mol. The structure includes:
- A dioxolane ring, which is known for its role in organic synthesis and potential biological activity.
- A dihydroxybenzamide group that may contribute to interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal activities against various pathogens.
Case Studies
- Antifungal Activity : A study demonstrated that several 1,3-dioxolane derivatives exhibited potent antifungal activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values varied, indicating the effectiveness of these compounds in inhibiting fungal growth .
- Antibacterial Activity : In another investigation, synthesized dioxolanes were tested against Gram-positive and Gram-negative bacteria. Compounds showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 625 to 1250 µg/mL . This suggests that this compound could possess similar antibacterial properties.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets involved in metabolic pathways or structural integrity of microbial cell walls.
Comparative Biological Activity Table
| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| 1,3-Dioxolane Derivative A | 500 | 625 |
| 1,3-Dioxolane Derivative B | 250 | 1250 |
Note: TBD indicates that specific values for this compound need further investigation.
Q & A
Q. What are the recommended synthetic routes for N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide, and how can enantiomeric purity be optimized during synthesis?
- Methodological Answer : The synthesis of dihydroxybenzamide derivatives typically involves coupling reactions between activated carbonyl groups (e.g., acyl chlorides) and amine-containing intermediates. For enantiomeric purity, challenges such as yield variability and impurity profiles (e.g., batch-to-batch inconsistencies) are common. Evidence from MK-0941 synthesis highlights the use of multiple recrystallizations to improve enantiomeric purity, though this may reduce overall yield . Alternative approaches include chiral chromatography or asymmetric catalysis to minimize racemization. Reaction conditions (e.g., temperature, solvent polarity) should be optimized using Design of Experiments (DoE) to balance purity and efficiency.
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- 1H/13C NMR : To verify regiochemistry and stereochemistry (e.g., coupling constants for dihydroxybenzamide protons and dioxolane ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight determination (e.g., deviations < 1 ppm) .
- HPLC-PDA/UV : To assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates or degradation products) .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment, as demonstrated in enzyme-ligand complexes .
Advanced Questions
Q. What strategies can address batch-to-batch variability in impurity profiles during the synthesis of this compound?
- Methodological Answer : Variability often arises from inconsistent reaction kinetics or side reactions. Mitigation strategies include:
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track intermediate formation .
- Design of Experiments (DoE) : Systematic optimization of parameters like stoichiometry, catalyst loading, and solvent choice .
- Purification by Preparative HPLC : For high-purity batches, as used in structurally related N-benzoyl-2-hydroxybenzamide derivatives .
Q. How does the stereochemistry of the dioxolane ring influence the biological activity of N-[(3S)-2,5-dihydroxybenzamide derivatives?
- Methodological Answer : Stereochemistry dictates binding affinity to biological targets. For example, X-ray crystallography of a dihydroxybenzamide analog in complex with catechol O-methyltransferase (PDB 5P9A) revealed that the (S)-configuration of the dioxolane ring optimizes hydrogen bonding with active-site residues (e.g., Lys144 and Glu90) . Computational docking (e.g., molecular dynamics simulations) can further predict enantiomer-specific interactions.
Q. What contradictions exist in reported synthetic yields for dihydroxybenzamide derivatives, and how can these be resolved through reaction optimization?
- Methodological Answer : Yield discrepancies (e.g., 26–70% for similar compounds) often stem from competing side reactions (e.g., over-acylation or oxidation). Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
